molecular formula C10H11ClFNO B1379240 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride CAS No. 1803592-60-0

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

Cat. No.: B1379240
CAS No.: 1803592-60-0
M. Wt: 215.65 g/mol
InChI Key: MSQMKNNSLTZYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H11ClFNO . It is an important precursor molecule in the synthesis of pharmaceuticals and therapeutic compounds.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code provided in the search results . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.

Scientific Research Applications

Synthesis and Biological Activity

  • Biologically Active Compounds Development : Research aimed at introducing cyclopropane and fluorophenyl fragments into N-ethoxyethylpiperidines led to the synthesis of compounds with significant antimicrobial activity. This synthesis strategy, involving acylation of specific precursors with cyclopropanecarbonylchloride and fluorobenzoyl chlorides, yielded crystalline substances that showed promising in vitro activity against both gram-positive and gram-negative bacteria, as well as yeast fungus Candida albicans (Issayeva et al., 2019).

Chemical Synthesis Techniques

  • Cyclopropane Synthesis : The study by Kadikova et al. (2015) demonstrated a method for producing cyclopropyl amines through the reaction of enamines with diiodomethane and triethylaluminum. This process offers a high-yield alternative to traditional cyclopropanation reagents, highlighting the versatility of cyclopropyl compounds in chemical synthesis (Kadikova et al., 2015).

  • Cyclopropylation Methods : Derosa et al. (2018) developed a copper-catalyzed Chan-Lam cyclopropylation reaction, facilitating the synthesis of cyclopropyl aryl ethers and amine derivatives. This method provides a straightforward approach to producing small molecules with cyclopropane-heteroatom linkages, crucial in medicinal chemistry (Derosa et al., 2018).

Advanced Chemical Modifications and Applications

  • Fluorine Substitution in Chemical Synthesis : The synthesis of fluorinated 2-arylcyclopropan-1-amines revealed a new class of σ receptor ligands, showcasing the impact of fluorine substitution on biological activity. This study highlights the nuanced role of fluorine atoms in modulating receptor affinity and selectivity (Schinor et al., 2020).

Properties

IUPAC Name

(1-aminocyclopropyl)-(4-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c11-8-3-1-7(2-4-8)9(13)10(12)5-6-10;/h1-4H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQMKNNSLTZYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
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1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
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1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
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1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
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1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride

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